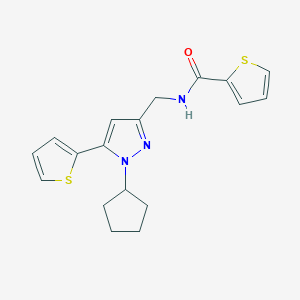
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide" is a derivative of thiophene-2-carboxamide, which is a core structure in various synthesized compounds with potential biological activities. The thiophene moiety is a common feature in molecules that have been studied for their antidepressant activity, inhibition of carbonic anhydrase isoenzymes, and effects on cell growth .
Synthesis Analysis
The synthesis of related thiophene-2-carboxamide derivatives involves various chemical reactions. For instance, the synthesis of phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamides includes a ring closure reaction of phenyl-1-(thiophen-2-yl) prop-2-en-1-ones with thiosemicarbazide in an alcoholic basic medium . Another method involves a Suzuki cross-coupling reaction to synthesize 5-aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides . These methods indicate that the synthesis of the compound would likely involve similar multi-step organic reactions, possibly including ring closure and cross-coupling steps.
Molecular Structure Analysis
The molecular structure of thiophene-2-carboxamide derivatives has been characterized using various analytical techniques such as IR, 1H NMR, 13C NMR, Mass, and elemental analyses . X-ray crystal structural analysis and computational methods like density functional theory (DFT) and Møller-Plesset (MP2) calculations have been used to explore the geometries of these compounds, revealing that the s-cis conformer is more stable than the s-trans isomer . These analyses are crucial for understanding the conformation and reactivity of the compound .
Chemical Reactions Analysis
Thiophene-2-carboxamide derivatives undergo various chemical reactions, including electrophilic cyclization, which can lead to the formation of oxazolyl-pyrazoles . The reactivity of these compounds can be influenced by the presence of different functional groups, which can be strategically introduced or modified to enhance the desired biological activity or to modulate the physicochemical properties of the molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene-2-carboxamide derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents can affect properties such as solubility, stability, and reactivity. Computational studies, including DFT calculations, provide insights into reactivity parameters like frontier molecular orbitals, energy gaps, and hyperpolarizability, which are important for understanding the electronic properties and potential nonlinear optical (NLO) behavior of these compounds . The biological activities of these compounds, such as antidepressant effects and cytotoxicity towards cancer cell lines, are also related to their ability to cross biological barriers and their interaction with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
A study described the synthesis of thiophenyl pyrazoles and isoxazoles, including compounds similar to N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide, using a green approach with 1,3-dipolar cycloaddition methodology. This process also explored their antimicrobial activity, highlighting potential applications in antibacterial and antifungal treatments (Sowmya et al., 2018).
Another research focused on the synthesis and characterization of novel pyrazole derivatives, which are structurally related to the queried compound, revealing insights into their crystal structure, thermal stability, and potential applications in materials science and molecular electronics (Kumara et al., 2018).
Antimicrobial and Anticancer Applications
Functionalized thiophene-based pyrazole amides have been synthesized and characterized for their structural features through computational applications and nonlinear optical properties. These studies provided evidence of the compounds' potential as antimicrobial agents and their relevance in the development of materials with specific optical characteristics (Kanwal et al., 2022).
The exploration of thiophenylhydrazonoacetates in heterocyclic synthesis highlighted the versatility of these compounds in generating a variety of heterocyclic derivatives, including pyrazoles, which may offer potential in the design of novel therapeutic agents (Mohareb et al., 2004).
A novel approach for the synthesis of pyrazole carboxamides tethered to thiophene was reported, showcasing an effective method for their production. These compounds exhibited promising antimicrobial activities, indicating their potential in medical applications (Prabhudeva et al., 2019).
Novel Therapeutic Investigations
- Research into the synthesis and preclinical evaluation of thiophene-based pyrazolines for antidepressant activity revealed that certain derivatives might be therapeutically useful as potential antidepressant medications. This indicates the broader therapeutic applications of thiophene-based compounds in the treatment of depression (Mathew et al., 2014).
Propiedades
IUPAC Name |
N-[(1-cyclopentyl-5-thiophen-2-ylpyrazol-3-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS2/c22-18(17-8-4-10-24-17)19-12-13-11-15(16-7-3-9-23-16)21(20-13)14-5-1-2-6-14/h3-4,7-11,14H,1-2,5-6,12H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQYJCBYWHYFORC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC(=N2)CNC(=O)C3=CC=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-cyclopentyl-5-(thiophen-2-yl)-1H-pyrazol-3-yl)methyl)thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-[2-(dibenzylamino)ethyl]-6-methyl-2,3,4,9-tetrahydro-1H-carbazol-1-one](/img/structure/B2516741.png)
![2-((3-chlorobenzyl)thio)-3-(4-ethylbenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2516743.png)
![3-(4-Fluorobutyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2516744.png)
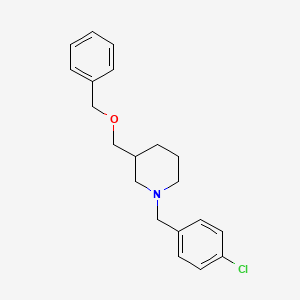
![2-[(2,4-Dichlorophenyl)methyl]-6-(3-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![N-[(2-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2516747.png)
![N-benzyl-N-ethyl-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide](/img/structure/B2516749.png)
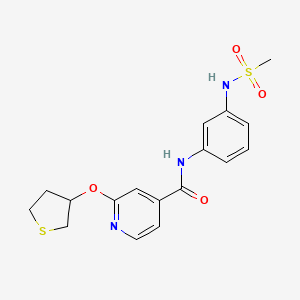
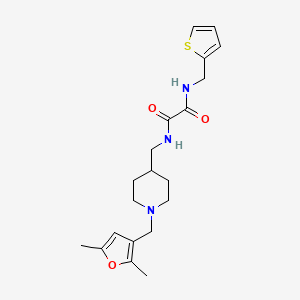
![5-benzyl-1-(tert-butyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2516757.png)
![3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)propanamide](/img/structure/B2516758.png)
![2-(1-ethyl-3-methyl-5,7-dioxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(2-ethylphenyl)acetamide](/img/structure/B2516760.png)
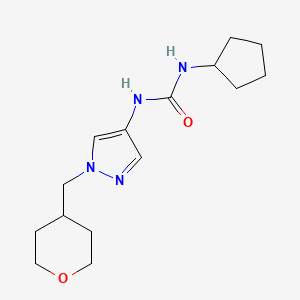
![1-(3,5-Dimethylphenyl)-4-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,4-dihydro-2,3-pyrazinedione](/img/structure/B2516764.png)